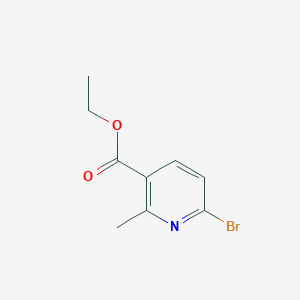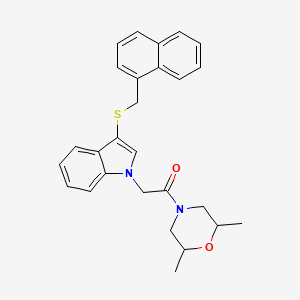
(3-叠氮环丁基)硫代苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Azidocyclobutyl)sulfanylbenzene is a compound that has garnered significant interest in the fields of organic synthesis and material science due to its unique structural properties. The molecule consists of a cyclobutyl ring substituted with an azido group and a sulfanyl group attached to a benzene ring.
科学研究应用
(3-Azidocyclobutyl)sulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidocyclobutyl)sulfanylbenzene typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under specific conditions.
Introduction of the Azido Group: The azido group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by an azide ion.
Attachment of the Sulfanyl Group: The final step involves the formation of a carbon-sulfur bond between the cyclobutyl ring and the benzene ring, typically through a thiol-ene reaction or a similar coupling reaction.
Industrial Production Methods:
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted cyclobutyl derivatives.
作用机制
The mechanism of action of (3-Azidocyclobutyl)sulfanylbenzene is primarily determined by its functional groups:
Azido Group: Can participate in click chemistry reactions, forming stable triazole rings.
Sulfanyl Group: Can undergo oxidation or substitution reactions, leading to the formation of various derivatives.
Molecular Targets and Pathways: The specific molecular targets and pathways would depend on the context of its application, such as its use in drug discovery or material science.
相似化合物的比较
(3-Azidocyclobutyl)benzene: Lacks the sulfanyl group, resulting in different reactivity and applications.
(3-Azidocyclobutyl)sulfanylcyclohexane: Contains a cyclohexane ring instead of a benzene ring, leading to different chemical properties.
(3-Azidocyclobutyl)sulfanylpyridine: Contains a pyridine ring, which imparts different electronic properties and reactivity.
属性
IUPAC Name |
(3-azidocyclobutyl)sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-13-12-8-6-10(7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNAJCGDSOTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1SC2=CC=CC=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2516415.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)


![5-{[(2-Chlorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2516424.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

